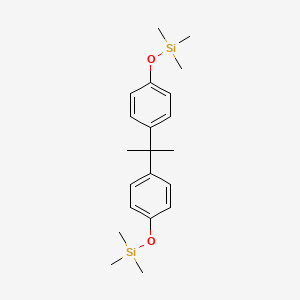

Bis(trimethylsilyl)bisphenol A

Description

Contextualization as a Silyl-Protected Derivative of Bisphenol A in Organic and Polymer Chemistry

Bisphenol A (BPA), chemically known as 4,4′-(propane-2,2-diyl)diphenol, is a monomer of immense industrial importance, primarily for manufacturing polycarbonate plastics and epoxy resins. google.comrsc.org These polymers are valued for their mechanical strength and high glass transition temperatures, properties conferred by the rigid aromatic structure of the BPA monomer. google.com However, the two phenolic hydroxyl (-OH) groups in BPA are acidic and reactive, which can interfere with certain chemical transformations or polymerization processes. dphen1.com

In organic synthesis, it is often necessary to perform reactions on one part of a complex molecule while preventing another functional group from reacting. libretexts.org This is achieved by introducing a "protecting group." For alcohols and phenols, silyl (B83357) ethers are one of the most common and effective forms of protection. tcichemicals.com Bis(trimethylsilyl)bisphenol A is the product of protecting the two hydroxyl groups of BPA with trimethylsilyl (B98337) (TMS) groups. lookchem.comdphen1.com This derivatization is typically achieved by reacting BPA with a silylating agent, such as chlorotrimethylsilane (B32843) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). libretexts.orgdphen1.comeiu.edu

The resulting bis-silyl ether, this compound, is significantly less reactive than BPA due to the absence of the acidic hydroxyl protons. lookchem.com This enhanced stability allows for chemical manipulations that would otherwise be incompatible with the unprotected phenolic groups. lookchem.comlibretexts.org

Strategic Utility as a Versatile Precursor and Hydroxyl Protecting Agent

The primary strategic value of this compound lies in its function as a protected intermediate that can be readily converted back to its original form. This dual nature makes it a versatile tool in synthesis.

As a hydroxyl protecting agent , the compound exemplifies a crucial strategy in multi-step organic synthesis. By masking the reactive hydroxyl groups of Bisphenol A, chemists can carry out reactions on other parts of the molecule without unintended side reactions involving the phenol (B47542) groups. lookchem.comtcichemicals.com The trimethylsilyl groups are robust enough to withstand many reaction conditions but can be selectively removed when desired. tcichemicals.comlibretexts.org This deprotection step is typically accomplished under mild conditions, for example, by treatment with an aqueous acid or a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF), regenerating the di-phenol structure for subsequent steps. tcichemicals.comlibretexts.org

As a versatile precursor , this compound is a valuable starting material in several synthetic applications:

Polymer Chemistry : In the production of polymers like polycarbonates and epoxy resins, using the silyl-protected derivative can lead to more controlled polymerization processes. lookchem.com The stability of the precursor ensures that the polymerization proceeds as intended, influencing the quality and properties of the final polymer. lookchem.com

Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds, including pharmaceutical building blocks. lookchem.com The protected hydroxyl groups can be unmasked at a specific point in a synthetic sequence, allowing for precise construction of complex molecular architectures. lookchem.com

Applications of this compound

| Application Area | Role of Compound | Description |

| Polymer Production | Precursor | Serves as a stable starting material for the synthesis of polycarbonate plastics and epoxy resins, allowing for controlled polymerization. lookchem.com |

| Organic Synthesis | Precursor | Used as an intermediate where hydroxyl groups are temporarily blocked and can be selectively deprotected for further reactions. lookchem.com |

| Pharmaceutical Industry | Intermediate | Its stability and controlled reactivity make it suitable for synthesizing complex organic molecules with potential therapeutic properties. lookchem.com |

| Chemical Research | Protecting Agent | Protects hydroxyl groups from unwanted reactions during multi-step chemical syntheses. lookchem.comdphen1.com |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[4-[2-(4-trimethylsilyloxyphenyl)propan-2-yl]phenoxy]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2Si2/c1-21(2,17-9-13-19(14-10-17)22-24(3,4)5)18-11-15-20(16-12-18)23-25(6,7)8/h9-16H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAHMUJINXIWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O[Si](C)(C)C)C2=CC=C(C=C2)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis Trimethylsilyl Bisphenol a

Direct Synthesis Pathways

Direct synthesis involves the reaction of Bisphenol A with a suitable silylating agent, which replaces the active hydrogen on the phenolic hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. lookchem.comsigmaaldrich.com This transformation enhances the thermal stability and volatility of the compound, which is particularly useful for analytical techniques like gas chromatography. wikipedia.orgoup.com

Hexamethyldisilazane (HMDS) is a common, stable, and cost-effective reagent for the trimethylsilylation of hydroxyl groups. ut.ac.irsid.ir The reaction with Bisphenol A proceeds by displacing the active protons on the two hydroxyl groups, with ammonia (B1221849) being the only by-product, which simplifies the work-up process. sid.ir

However, HMDS has relatively low silylating power and often requires a catalyst to activate it for efficient reaction with phenols. ut.ac.irtandfonline.com A variety of catalysts have been employed to facilitate this transformation. For instance, the silylation of phenols and alcohols using HMDS has been effectively carried out in the presence of solid acid catalysts like nano magnetic sulfated zirconia (Fe3O4@ZrO2/SO42−) under solvent-free conditions, offering advantages such as short reaction times and simple work-up. lookchem.com Other reported catalysts include silica (B1680970) chloride, which enables the formation of trimethylsilyl ethers in excellent yields. ut.ac.ir The reaction can be performed in a solvent like dichloromethane (B109758) or under solvent-free conditions. ut.ac.irresearchgate.net Studies have also shown that catalysts like montmorillonite (B579905) K-10 can be effective for the silylation of phenols with HMDS at room temperature. researchgate.net

In a typical laboratory procedure, Bisphenol A is reacted with HMDS in a suitable solvent, often with a catalyst such as trimethylchlorosilane (TMCS) and pyridine. tandfonline.com The mixture is then processed to isolate the final product, Bis(trimethylsilyl)bisphenol A.

Mechanistic Aspects of Silylation Reactions

Silylation is a widely utilized derivatization technique in chemical analysis and synthesis. mdpi.com The fundamental reaction involves the nucleophilic attack of the hydroxyl group's oxygen atom on the silicon atom of the silylating agent. sigmaaldrich.comgcms.cz This process results in the displacement of a leaving group from the silylating agent and the formation of a stable silicon-oxygen bond. researchgate.net The efficiency and speed of this reaction are influenced by several factors, including the chosen solvent and the specific silylating agent used.

The rate of silylation reactions is highly dependent on the solvent used. nih.govresearchgate.net Studies on the derivatization of Bisphenol A and other phenols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) have revealed significant variations in reaction times with different solvents.

The derivatization is remarkably fast in acetone (B3395972), achieving quantitative completion within 15 seconds at room temperature. nih.govresearchgate.net In contrast, the reaction takes considerably longer in other common solvents. For example, in ethyl acetate (B1210297) and dichloromethane, the reaction requires at least one hour for completion, while in hexane (B92381), it can take over three hours. researchgate.net The accelerating effect of acetone is also observed in mixed solvent systems; if the acetone content is above 60% (v/v) in mixtures with dichloromethane or hexane, the reaction rate is significantly increased. nih.govresearchgate.net This finding is particularly useful as it allows for the rapid derivatization of phenolic extracts that are often in water-immiscible solvents like dichloromethane or hexane by simply adding acetone. nih.govresearchgate.net

Table 1: Effect of Solvent on Silylation Reaction Time of Bisphenol A with BSTFA

| Solvent | Reaction Time for Completion |

|---|---|

| Acetone | < 15 seconds |

| Ethyl Acetate | > 1 hour |

| Dichloromethane | > 1 hour |

This interactive table is based on data from studies on the silylation of phenolic compounds. nih.govresearchgate.netresearchgate.net

The choice of silylating agent is critical to the success of the derivatization.

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent used for the derivatization of a wide array of compounds, including phenols like Bisphenol A. sigmaaldrich.comsigmaaldrich.com It effectively replaces labile hydrogens with trimethylsilyl groups. sigmaaldrich.com A key advantage of BSTFA over similar reagents like N,O-bis(trimethylsilyl)acetamide (BSA) is that BSTFA and its by-products are more volatile, which minimizes interference in chromatographic analyses. sigmaaldrich.comsigmaaldrich.com BSTFA can often be used as both the reagent and the solvent. sigmaaldrich.com

Trimethylchlorosilane (TMCS) is frequently used as a catalyst in conjunction with other silylating reagents like BSTFA or HMDS. gcms.cz While rarely used alone for derivatization, the addition of TMCS significantly increases the reactivity and silylating power of the primary agent. gcms.czsigmaaldrich.com This is particularly useful for derivatizing compounds that are difficult to silylate, such as hindered hydroxyl groups. gcms.cz For example, adding 1-20% TMCS to BSTFA can effectively derivatize amides and hindered hydroxyls that would be incompletely derivatized by BSTFA alone. gcms.cz The combination of BSTFA with 1% TMCS is a widely employed formulation for the efficient silylation of various analytes, including Bisphenol A, for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comnih.govresearchgate.neteiu.edu

The general mechanism for silylation is considered a nucleophilic attack on the silicon atom of the silyl (B83357) donor, proceeding through a bimolecular transition state. sigmaaldrich.comgcms.cz The presence of a catalyst like TMCS facilitates this process, leading to faster and more complete reactions.

Applications in Polymer Science and Advanced Materials

Monomeric Role in Polymer Synthesis

Bis(trimethylsilyl)bisphenol A is utilized as a starting material in the production of polycarbonates. lookchem.com Polycarbonates are a group of thermoplastic polymers known for their strength, toughness, and optical transparency. wikipedia.org The synthesis of polycarbonates from bisphenol A (BPA) traditionally involves reacting it with phosgene (B1210022) or through a melt transesterification process with diphenyl carbonate. tum.dewikipedia.org The use of the silyl-protected derivative, this compound, offers an alternative route where the protected hydroxyl groups can be selectively deprotected when needed for the polymerization reaction. lookchem.com This controlled approach is beneficial for producing polycarbonates with desired molecular weights and structures. acs.org The silyl (B83357) protection strategy has been explored in the synthesis of various polycarbonates, including those derived from bio-based phenols as alternatives to BPA. rsc.org

Table 1: Comparison of Polycarbonate Synthesis Precursors

| Precursor | Synthesis Route | Key Characteristics |

|---|---|---|

| Bisphenol A (BPA) | Phosgene or Diphenyl Carbonate | Traditional, high-volume production. tum.dewikipedia.org |

| This compound | Silyl-mediated polymerization | Controlled reaction, selective deprotection. lookchem.com |

| Bio-based Bisphenols | Interfacial polymerization | Sustainable alternative to BPA. rsc.org |

This compound also functions as a precursor in the synthesis of epoxy resins. lookchem.com Epoxy resins are a class of thermosetting polymers widely used in adhesives, coatings, and composite materials due to their excellent adhesion, chemical resistance, and mechanical properties. specificpolymers.comshowa-america.com The conventional production of epoxy resins involves the reaction of bisphenol A with epichlorohydrin (B41342) to form bisphenol A diglycidyl ether (DGEBA), which is the most common epoxy resin. showa-america.comatamanchemicals.com By using this compound, the silylated hydroxyl groups provide a means to control the reaction with epichlorohydrin, influencing the structure and properties of the resulting epoxy resin. lookchem.com This control is particularly important in developing specialty epoxy resins with tailored characteristics. specificpolymers.comresearchgate.net

Vinyl ester resins, which are produced by the esterification of an epoxy resin with an unsaturated carboxylic acid like acrylic or methacrylic acid, also see the engagement of bisphenol A derivatives in their synthesis. wikipedia.org These resins are known for their corrosion resistance and are often used in composite materials. wikipedia.orggloballcadataaccess.org The synthesis of vinyl ester resins typically starts with a bisphenol A-based epoxy resin. atamanchemicals.comwikipedia.org Given that this compound is a precursor to epoxy resins, it indirectly plays a role in the fabrication of vinyl ester resins. lookchem.com The use of silyl-protected precursors can potentially offer advantages in controlling the initial epoxy resin synthesis, which in turn would affect the final properties of the vinyl ester resin. Research into lignin-derived alternatives to bisphenol A for vinyl ester resins highlights the ongoing development in this area. researchgate.net

Controlled Polymerization Strategies Facilitated by Silyl Protection

The use of silyl protecting groups, such as the trimethylsilyl (B98337) group in this compound, is a key strategy in achieving controlled polymerization. lookchem.com Silyl ethers are often employed to protect hydroxyl groups during complex multi-step chemical syntheses due to their stability and the ability to be selectively removed under specific conditions. researchgate.net This protection prevents unwanted side reactions and allows for the precise construction of polymer chains. acs.orgnih.gov

This compound is employed in polycondensation reactions to create polymers with controlled architectures. uni-hamburg.deacs.org Polycondensation is a type of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water or methanol (B129727). The silyl-mediated polycondensation of this compound with dicarboxylic acid dichlorides allows for the synthesis of polyesters with well-defined structures. acs.org This method has been used to prepare multiblock copolyesters with perfect multiblock structures. acs.org The kinetic control afforded by the silylated monomers can favor the formation of cyclic polymers over linear chains under certain conditions. uni-hamburg.deacs.org This control over the polymer architecture is crucial for tailoring the material's properties for specific applications. dur.ac.uk

Table 2: Research Findings on Silyl-Mediated Polycondensation

| Study | Monomers | Resulting Polymer Architecture | Key Finding |

|---|---|---|---|

| Kricheldorf et al. (2004) uni-hamburg.de | Bis-trimethylsilyl bisphenol-A, 4,4'-Difluorobenzophenone | Poly(ether-ketone)s | Compared different synthetic methods and their influence on cyclization and molecular weight. |

| Kricheldorf et al. acs.org | Silylated Bisphenol A, Isophthaloyl chloride, Tin-containing supermacrocycles | Multiblock Copolyesters | Achieved a perfect multiblock structure up to a reaction temperature of 240 °C. |

| Kricheldorf et al. (2001) acs.org | Bis(trimethylsilyl) derivatives of diamines, Dicarboxylic acid dichlorides | Polyamides | Kinetically controlled conditions favored the formation of cyclic polyamides. |

Derivatives of bis(trimethylsilyl) compounds can act as initiators in ring-opening polymerization (ROP). ROP is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to form a longer polymer. While direct initiation by this compound is not commonly cited, related silyl compounds, such as bis(trimethylsilyl)amides, have been shown to be highly active catalysts for the ROP of cyclic esters like lactides and trimethylene carbonate. researchgate.net These catalysts can produce high molecular weight polyesters with narrow polydispersities. researchgate.net The principle of using silyl groups to control initiation and propagation is a significant area of research in polymer synthesis. For instance, cationic ring-opening polymerization of benzoxazines can be initiated by various cationic species, and the use of silyl-based initiators could offer a pathway to control this process. kpi.ua Furthermore, derivatives of other cyclic monomers, like limonene (B3431351) oxide, have been explored in ring-opening polymerizations to create bio-based polymers. d-nb.info

Influence on Polymer Microstructure and Properties

The incorporation of this compound as a monomer has a pronounced effect on the microstructure and resultant properties of polymers, such as polycarbonates and epoxies. The presence of the bulky, hydrophobic trimethylsilyl groups can significantly alter polymer chain packing and intermolecular interactions.

Standard polycarbonates derived from Bisphenol A are known for their transparency, high impact strength, and good thermal stability, with a glass transition temperature (Tg) around 147 °C. wikipedia.org The introduction of silicon-containing moieties is a well-established method to modify these properties. The silyl groups can increase the free volume within the polymer matrix, which tends to lower the glass transition temperature but can improve processability and gas permeability. For instance, studies on copolymers containing siloxane blocks show improved impact toughness, particularly at low temperatures. osti.gov

The thermal stability of polymers can also be influenced. While the polymer backbone dictates the ultimate degradation temperature, the presence of silyl groups can alter the initial stages of thermal decomposition. uwb.edu.pl For example, research on bisphenol C-based polymers, a halogenated analogue of BPA, showed that modifications to the bisphenol structure lead to higher char yields and different decomposition pathways compared to standard BPA-polymers. dtic.mil Similarly, the use of this compound is expected to influence thermal degradation profiles. In the synthesis of block copolymers, the trimethylsilyl-protected version of diallyl bisphenol A was used to create compatibilizers for polymer blends, demonstrating its utility in creating specific polymer architectures with tailored interfacial properties. rsc.org

Table 1: Comparison of Properties in BPA-based Polymers and Modified Systems

| Polymer System | Key Monomer | Notable Property Influence | Reference |

|---|---|---|---|

| Standard Polycarbonate | Bisphenol A | High impact strength, Tg ~147 °C, good transparency. | wikipedia.org |

| Bio-based Polycarbonates | Non-estrogenic bisphenols | Achieved Tg up to 156 °C and thermal stability (Td5%) up to 383 °C, demonstrating property tuning via monomer structure. | kpi.ua |

| Polycarbonate-Polysiloxane Copolymers | BPA and Siloxane blocks | Improved impact toughness at low temperatures. | osti.gov |

| Polymer Blends with Compatibilizer | Bis(O-trimethylsilyl)bisphenol A derivative | Used to synthesize compatibilizers to control morphology and domain size in polymer blends. | rsc.org |

Integration into High-Performance Polymer Systems

This compound is a valuable monomer for creating high-performance polymers, which are materials engineered to maintain their properties in extreme conditions of heat, stress, and chemical exposure. researchgate.net The temporary protection of reactive hydroxyl groups by silylation is a key strategy to enhance the processability of otherwise intractable polymers. researchgate.net

The "silylation method" is a widely employed technique in the synthesis of high-performance polymers like polyimides (PIs) and polybenzoxazoles (PBOs). acs.orgdtic.mil This process involves the reaction of a silylated monomer with another monomer, such as a dianhydride, to form a soluble prepolymer. The trimethylsilyl groups enhance the solubility of the monomer and the resulting prepolymer in organic solvents, which facilitates the synthesis of high molecular weight polymers. acs.orgresearchgate.net

In the synthesis of polyimides, N,N'-bis(trimethylsilyl)-substituted aromatic diamines are often reacted with aromatic tetracarboxylic dianhydrides. acs.org This produces a soluble polyamic acid silyl ester precursor. Subsequent thermal treatment or chemical imidization removes the silyl groups (as volatile hexamethyldisiloxane) and closes the imide ring, yielding the final, often insoluble and infusible, polyimide. acs.orgresearchgate.net This method allows for the creation of high-quality polyimide films and coatings that would be difficult to process otherwise.

Similarly, for polybenzoxazoles, silylated precursors are used to improve synthesis and processing. Research has demonstrated the synthesis of PBOs from the low-temperature polymerization of monomers like 2,2′-bis(3-amino-4-hydroxyphenyl) hexafluoropropane (BisAPAF) followed by reaction with a silylating agent like trimethylchlorosilane. researchgate.net The resulting silyl-protected PBO precursor is more soluble and can be processed before thermal cyclization at high temperatures (e.g., 350°C) converts it into the final, highly stable PBO. researchgate.net Another approach involves the polycondensation of silylated bis(o-aminophenols) with dicarboxylic acids. researchgate.net While these examples use silylated amine-containing monomers, this compound can be used as a silylated diol monomer in analogous polycondensation reactions to create other high-performance polymers, such as polyethers or polycarbonates, that can be integrated into complex polymer systems. rsc.orgkpi.ua

Development of Functional Polymeric Materials

Beyond structural applications, this compound is relevant to the synthesis of functional polymers, where specific chemical properties are engineered for tasks like molecular recognition. This is particularly evident in the field of molecular imprinting, where its parent compound, Bisphenol A, is a common target analyte.

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed with recognition sites that are complementary in shape, size, and functionality to a specific target molecule (the template). mdpi.com They are created by polymerizing functional monomers and a cross-linker in the presence of the template molecule. Subsequent removal of the template leaves behind specific cavities capable of selectively rebinding the target. Bisphenol A is a frequently used template molecule for creating MIPs designed for its selective extraction and sensing. mdpi.com

The synthesis of BPA-MIPs typically involves non-covalent imprinting via radical polymerization. Key components are chosen to maximize interaction with the BPA template. acs.org Methacrylic acid (MAA) is a common functional monomer because its carboxylic acid group can form hydrogen bonds with the hydroxyl groups of BPA. Ethylene (B1197577) glycol dimethacrylate (EGDMA) is often used as the cross-linker to build the rigid polymer network, and a porogenic solvent like acetonitrile (B52724) ensures the formation of a porous structure. kpi.uamdpi.com After polymerization, the BPA template is removed through washing with a solvent mixture, such as methanol and acetic acid. acs.org The resulting MIPs exhibit a high affinity and selectivity for BPA.

Sol-gel methods have also been used to prepare BPA-imprinted films, using organosilane functional monomers like N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (DAMO-T) or (3-mercaptopropyl)trimethoxysilane (B106455) (MPTES) to form a silica-based network around the BPA template. mdpi.com These films demonstrate rapid and quantitative adsorption of BPA, highlighting their potential for use in chemical sensors. mdpi.com

Table 2: Synthesis Parameters for Bisphenol A Molecularly Imprinted Polymers (MIPs)

| Template | Functional Monomer | Cross-linker | Initiator | Polymerization Method | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Bisphenol A (BPA) | Methacrylic Acid (MAA) | Ethylene Glycol Dimethacrylate (EGDMA) | 2,2′-Azobisisobutyronitrile (AIBN) | Precipitation Polymerization | Optimal monomer:template ratio and cross-linker amount significantly impact adsorption capacity. | kpi.uamdpi.com |

| Bisphenol A (BPA) | Acrylic Acid (AA) | Ethylene Glycol Dimethacrylate (EGDMA) | Not specified (Radical Polymerization) | Radical Polymerization | High retention capacity (up to 96.6%) achieved within 15 minutes of contact. | acs.org |

| Bisphenol A (BPA) | N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (DAMO-T) | Tetraethyl orthosilicate (B98303) (TEOS) | None (Sol-gel) | Sol-gel film deposition | Films demonstrated high stability and reusability for at least five adsorption/reconditioning cycles. | mdpi.com |

| Formaldehyde (template), used with Bis-GMA monomer | Bisphenol A glycerolate dimethacrylate (Bis-GMA) | Triethylene glycol-dimethacrylate (TEGDMA) | Camphorquinone (CQ) | Photopolymerization | Demonstrates the use of a BPA derivative as the functional monomer itself to create imprinted sites for a different template. |

Chemical Reactivity and Catalytic Phenomena

Reactivity Profile in Polymerization and Chemical Transformations

Bis(trimethylsilyl)bisphenol A is a derivative of bisphenol A where the hydrogen atoms of the hydroxyl groups are replaced by trimethylsilyl (B98337) (TMS) groups. This silylation serves as a protective measure, enhancing the compound's thermal stability and modifying its reactivity. iosrjournals.org The TMS groups reduce the nucleophilicity of the phenoxy groups, meaning that, unlike bisphenol A, this compound does not readily undergo polymerization upon simple heating with comonomers. itu.edu.tr

Its primary application is as a monomer in step-growth polymerization, particularly in a process known as the "silyl method." itu.edu.tr This method is widely used for the synthesis of poly(arylene ether)s, such as poly(ether sulfone)s and poly(ether ketone)s. The reaction involves the polycondensation of a bis-trimethylsilyl ether, like this compound, with an activated aryl dihalide, typically a difluoride such as 4,4′-difluorobenzophenone. itu.edu.truni-hamburg.de The reaction is driven by the formation of a stable silicon-fluorine bond in the byproduct, trimethylsilyl fluoride (B91410). vt.edu The lower reactivity of the silylated bisphenols compared to their free phenol (B47542) counterparts allows for more controlled polymerization processes, which can be advantageous for achieving high molecular weight polymers and minimizing side reactions. uni-hamburg.de

In a notable exception to the need for a catalyst, research has shown that this compound can undergo polycondensation with specific nitro-substituted diaryl fluorides without any added solvent or catalyst. acs.org Density Functional Theory (DFT) calculations indicate that nitro groups positioned ortho to the fluoride leaving group facilitate the formation of a stable Meisenheimer complex, which drives the reaction forward. This strategy promotes thermodynamic control over kinetic control, minimizing the formation of cyclic byproducts and favoring the synthesis of linear polymers. acs.org

Catalyst Development and Mechanisms in Derivatization and Polymerization

The polymerization of this compound typically requires an initiator or catalyst to activate the silyl (B83357) ether for nucleophilic attack. The choice of catalyst is crucial for controlling the reaction rate and the properties of the resulting polymer.

While direct metal-catalyzed polymerization of this compound is less common than fluoride-initiated methods, metal catalysts are extensively studied in related reactions, particularly the depolymerization of polycarbonates, which can yield bisphenol A or its derivatives. Zinc-based catalysts have shown exceptional performance in these transformations. rsc.org

For instance, various imino-pyrrole and half-salen zinc complexes are effective in the methanolysis and glycolysis of bisphenol A polycarbonate (BPA-PC). dss.go.thkahedu.edu.in In one study, imino-pyrrole zinc complexes demonstrated high selectivity for the depolymerization of BPA-PC to bisphenol A. dss.go.th Simple and inexpensive zinc salts, such as zinc acetate (B1210297) (Zn(OAc)₂), are also highly active catalysts for the glycolysis of polyesters and the reductive depolymerization of polycarbonate waste, often in combination with a reducing agent like pinacolborane (HBpin). acs.orgresearchgate.net The general mechanism for these metal-catalyzed solvolytic reactions involves the metal ion acting as a Lewis acid, activating the polymer's carbonate or ester group toward nucleophilic attack by a solvent like methanol (B129727) or ethylene (B1197577) glycol. rsc.org

Furthermore, manganese-salen complexes have been identified as effective catalysts for the synthesis of poly(silylether)s through the dehydrogenative coupling of diols and hydrosilanes, showcasing the utility of earth-abundant metals in forming the Si-O-C linkages relevant to this chemistry. researchgate.net

| Catalyst System | Reaction Type | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Imino-pyrrole Zinc Complexes (Zn(1-3)₂) | Methanolysis | 75 °C, 1 h, 4-8 wt% catalyst | High selectivity for BPA production (up to 96%). | dss.go.th |

| Zn(OAc)₂ / HBpin | Reductive Depolymerization | Mild conditions | Efficient depolymerization using a cheap, non-toxic catalyst. | researchgate.net |

| Core-shell Silica (B1680970) with ZnO (Si-ILs-ZnO) | Methanolysis | 120 °C | Achieved a high BPA yield of 76%. | nsf.gov |

| Half-salen Zinc Complexes | Methanolysis | 50 °C, 1 h, 4 wt% catalyst | Effective conversion of BPA-PC to BPA and dimethyl carbonate (DMC). | kahedu.edu.in |

For the "silyl method" polymerization, the most common initiators are fluoride salts, such as cesium fluoride (CsF) or potassium fluoride (KF). itu.edu.tr These are typically used in catalytic amounts (0.2 - 3 mol%). itu.edu.tr The fluoride ion is believed to be the active species, cleaving the Si-O bond to generate a reactive phenoxide in situ, which then attacks the aryl difluoride monomer. vt.edu Cesium fluoride is noted to be significantly more active than potassium fluoride. itu.edu.tr More recently, catalytic amounts of cesium carbonate have been proposed as a non-hygroscopic alternative to CsF. itu.edu.tr

In the broader context of polycarbonate synthesis and degradation, a range of metal-free organocatalysts have proven effective. Strong organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 4-dimethylaminopyridine (B28879) (DMAP) are highly efficient for the ring-opening polymerization of cyclic carbonates. The catalytic activity in these systems correlates with the basicity of the catalyst. TBD has also been identified as a superior organocatalyst for the depolymerization of BPA-PC, functioning through a hydrogen-bonding mechanism that activates both the polymer and the nucleophile. Additionally, the frustrated Lewis pair catalyst tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been used for the metal-free synthesis of poly(silyl ether)s.

Kinetic Analysis of this compound Related Reactions

The study of reaction kinetics provides critical insights into the rates and mechanisms of reactions involving this compound, from its own synthesis to its subsequent polymerization.

While specific rate constants for the polymerization of this compound are not widely published, extensive kinetic studies on its formation (silylation) and on closely related polymerization reactions reveal key influencing factors.

Kinetics of Formation (Silylation): The rate of formation of this compound from bisphenol A is profoundly influenced by the choice of solvent. Studies on the silylation of phenols using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) found that the reaction rate is fastest in acetone (B3395972). In acetone, the derivatization is quantitative and nearly instantaneous, completing in less than 15 seconds at room temperature. In contrast, the reaction takes over an hour in other common solvents like dichloromethane (B109758) and ethyl acetate, and more than three hours in hexane (B92381).

| Solvent | Time for Complete Reaction | Reference |

|---|---|---|

| Acetone | < 15 seconds | , |

| Ethyl Acetate | > 1 hour | |

| Dichloromethane | > 1 hour | |

| Hexane | > 3 hours |

Kinetics of Polymerization: Kinetic analysis of poly(arylene ether sulfone) synthesis from bisphenol A and aryl dihalides provides a valuable model for the silyl method. A study comparing 4,4′-difluorodiphenyl sulfone (DFDPS) and 4,4′-dichlorodiphenyl sulfone (DCDPS) in reaction with BPA found a significant difference in reaction rates and mechanisms. The reaction with DFDPS was much faster, reaching completion in approximately 4 hours, compared to 48 hours for DCDPS under similar conditions. rsc.org

Crucially, the reaction kinetics followed different rate laws:

DCDPS/BPA Reaction: Followed a second-order rate law , consistent with a traditional SₙAr mechanism. rsc.org

DFDPS/BPA Reaction: Followed a third-order rate law . This suggests a more complex mechanism where the activation of the highly electronegative carbon-fluorine bond involves two potassium cations, forming a three-body complex that facilitates the nucleophilic attack.

Other factors influencing the reaction rate in these polycondensations include:

Temperature: Higher temperatures are generally required to achieve high conversion, especially with less reactive monomers. uni-hamburg.de

Catalyst/Initiator Concentration: The rate is dependent on the concentration of the activating species, such as the fluoride initiator. vt.edu

Solvent: The polarity of the solvent can affect the solubility of catalysts and intermediates, thereby influencing the reaction rate.

Advanced Spectroscopic and Chromatographic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural verification of Bis(trimethylsilyl)bisphenol A. One-dimensional (¹H, ¹³C) and two-dimensional NMR techniques collectively offer an unambiguous assignment of all proton and carbon signals, confirming the compound's identity and purity.

Proton (¹H) NMR spectroscopy confirms the key structural features of this compound. The most significant evidence of a successful reaction is the absence of the characteristic broad singlet for the phenolic hydroxyl (-OH) protons of the parent Bisphenol A. The spectrum is distinguished by a highly shielded, intense singlet corresponding to the protons of the two trimethylsilyl (B98337) groups.

The aromatic region of the spectrum displays a typical AA'BB' splitting pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. This pattern consists of two doublets, one for the protons ortho to the silyloxy group and another for the protons meta to it. The integration of these signals relative to the trimethylsilyl and isopropylidene methyl signals confirms the molecular stoichiometry.

Detailed research findings have reported the following chemical shifts (δ) for this compound. A representative ¹H NMR spectrum is depicted in a U.S. Patent, providing visual confirmation of these assignments.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Trimethylsilyl Protons (-Si(CH₃)₃) | ~0.25 | Singlet | 18H |

| Isopropylidene Protons (-C(CH₃)₂) | ~1.62 | Singlet | 6H |

| Aromatic Protons (meta to -OSiMe₃) | ~6.77 | Doublet | 4H |

| Aromatic Protons (ortho to -OSiMe₃) | ~7.05 | Doublet | 4H |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument frequency.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each unique carbon environment. The presence of a signal near 0 ppm is a definitive indicator of the methyl carbons in the trimethylsilyl groups.

The aromatic region typically shows four distinct signals, corresponding to the two sets of non-equivalent aromatic C-H carbons and the two quaternary aromatic carbons (one bearing the isopropylidene group and the other bearing the silyloxy group). The aliphatic region contains signals for the quaternary and methyl carbons of the isopropylidene bridge. A U.S. Patent illustrates the ¹³C NMR spectrum, which is consistent with the expected structure.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Trimethylsilyl Carbons (-Si(C H₃)₃) | ~0 |

| Isopropylidene Methyl Carbons (-C(C H₃)₂) | ~31 |

| Isopropylidene Quaternary Carbon (-C (CH₃)₂) | ~42 |

| Aromatic CH (meta to -OSiMe₃) | ~120 |

| Aromatic CH (ortho to -OSiMe₃) | ~127 |

| Aromatic Quaternary Carbon (ipso to -C(CH₃)₂) | ~146 |

| Aromatic Quaternary Carbon (ipso to -OSiMe₃) | ~153 |

Note: These are predicted chemical shifts based on spectral analysis and standard values. Actual values may vary.

While one-dimensional NMR is often sufficient for routine confirmation, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide unequivocal proof of structure.

COSY experiments would confirm the coupling between the ortho and meta protons on the aromatic rings.

HSQC would correlate the aromatic proton signals directly to their attached carbon signals identified in the ¹³C NMR spectrum.

HMBC would establish long-range correlations, for instance, between the isopropylidene methyl protons and the quaternary carbon, as well as the adjacent aromatic ipso-carbon. It would also show correlations from the trimethylsilyl protons to their silicon-attached carbon.

Specific research detailing 2D NMR analysis for this particular compound is not widely published, as its structure can be confidently confirmed with 1D NMR and other methods. However, these techniques remain powerful tools for resolving any structural ambiguities or for the detailed analysis of derivatives and polymers.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy methods provide valuable information regarding the functional groups present and the electronic properties of the molecule.

FTIR spectroscopy is a rapid and effective method for verifying the key functional groups in this compound. The most critical diagnostic feature in the FTIR spectrum is the complete disappearance of the broad absorption band associated with the phenolic O-H stretching vibration, which is typically found between 3200 and 3600 cm⁻¹ in the parent Bisphenol A.

The successful silylation is confirmed by the appearance of several new, characteristic absorption bands. These include:

A strong band corresponding to the symmetric deformation of the Si-CH₃ groups.

Stretching vibrations associated with the Si-O-C (aryl) bond.

Characteristic C-H stretching and bending vibrations for the methyl and aromatic groups.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 2850-3000 | C-H Stretch | Aliphatic (from methyl groups) |

| ~1600, ~1500 | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1250 | Si-CH₃ Symmetric Bend | Strong, characteristic peak for trimethylsilyl group |

| 915-940 | Si-O-C Stretch | Aryl-O-Si ether linkage |

| 830-860 | C-H Bend | Out-of-plane bending for 1,4-disubstituted ring |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The chromophores in this compound are the two substituted benzene rings. These rings give rise to characteristic absorption bands in the ultraviolet region.

The parent compound, Bisphenol A, typically exhibits two primary absorption maxima (λmax), one around 230 nm and a second, broader band around 277 nm, corresponding to π→π* transitions within the aromatic system. Upon silylation of the phenolic hydroxyl groups, a slight hypsochromic (blue) shift to shorter wavelengths is expected. This is because the conversion of the hydroxyl (-OH) auxochrome to a silyl (B83357) ether (-OSiMe₃) group alters the electronic density on the aromatic ring, slightly increasing the energy required for the electronic transition. Detailed experimental UV-Vis spectra for this compound are not extensively reported in the literature, but the spectral profile is expected to be very similar to that of its parent compound, reflecting the retained aromatic structure.

Chromatographic Techniques for Separation and Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. lcms.czimpactanalytical.com The method separates polymer molecules based on their hydrodynamic volume in solution. polyanalytik.com The sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. warwick.ac.uk

GPC/SEC is essential for characterizing polymers derived from Bisphenol A. It provides quantitative data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is another term for dispersity (Đ). impactanalytical.com These parameters are critical as they directly influence the mechanical, thermal, and flow properties of the polymer. lcms.cz The technique can be equipped with various detectors, such as refractive index (RI), viscometry, and multi-angle light scattering (MALS) detectors, to obtain absolute molecular weight information and insights into the polymer's chain conformation and branching. polymerchar.com

| Parameter | Symbol | Information Provided |

|---|---|---|

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. impactanalytical.com |

| Weight-Average Molecular Weight | Mw | An average that takes into account the molecular weight of each chain in determining the average molecular weight. impactanalytical.com |

| Polydispersity Index (Dispersity) | PDI or Đ | A measure of the broadness of the molecular weight distribution (Mw/Mn). impactanalytical.com |

| Intrinsic Viscosity | [η] | Related to the polymer's molecular density and conformation in solution. polymerchar.com |

Thermal Analysis Techniques for Polymer Behavior

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For polymers derived from Bisphenol A, these methods are crucial for determining their thermal stability, processing conditions, and service lifetime.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the degradation temperatures of a polymer, its thermal stability, and the composition of multi-component systems. For bisphenol-based thermosets, TGA can reveal the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss rate (T_max), providing insights into how structural modifications affect thermal stability. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to investigate thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For thermosetting resins, DSC is used to study the curing (cross-linking) reaction, determining the temperature at which curing occurs and the extent of the reaction. researchgate.net

These techniques provide essential data for quality control and for predicting how a polymer will behave under various thermal conditions. For example, the incorporation of phosphorus-containing bisphenol units into an epoxy resin has been shown to significantly increase the char yield upon heating, which is an indicator of improved flame retardancy. mdpi.com

| Technique | Abbreviation | Primary Information Obtained | Application for Bisphenol-Containing Polymers |

|---|---|---|---|

| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperature, char yield. | Assessing thermal and thermo-oxidative stability and flame retardancy. mdpi.com |

| Differential Scanning Calorimetry | DSC | Glass transition temperature (Tg), melting/crystallization events, heat of reaction. | Investigating curing behavior of thermosets and determining service temperature range. researchgate.net |

Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to study the thermal transitions and reaction kinetics of polymeric materials derived from this compound. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can determine key properties such as the glass transition temperature (Tg), melting and crystallization events, and the enthalpy of reactions.

In the study of polymers incorporating silylated bisphenol A moieties, DSC is instrumental in determining the glass transition temperature, which indicates the transition from a rigid, glassy state to a more flexible, rubbery state. For instance, in block copolymers containing bis(O-trimethylsilyl)bisphenol A linkers, clear and repeatable glass transition temperatures have been identified. dtic.mil The Tg was observed to increase with a higher content of the polar block containing the bisphenol A moiety, demonstrating the influence of chemical structure on the thermal properties of the material. dtic.mil

DSC is also extensively applied to investigate the curing kinetics of epoxy resins based on bisphenol A diglycidyl ether (DGEBA), a closely related precursor. scielo.bratlantis-press.com Non-isothermal DSC scans at various heating rates can be used to determine kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the order of reaction (n). scielo.bratlantis-press.com This is achieved by analyzing the exothermic peak associated with the curing reaction. For example, studies on DGEBA cured with different agents have used DSC to establish the kinetic equations governing the polymerization process, providing crucial data for optimizing processing conditions. atlantis-press.com The activation energy for the curing of DGEBA systems has been calculated to be in the range of 46.95 kJ/mol to 262.08 kJ/g, depending on the curing agent and modeling method used. scielo.bratlantis-press.com

The data below illustrates typical thermal transition findings from DSC analysis of polymers containing bisphenol A derivatives.

Interactive Data Table: Glass Transition Temperatures (Tg) of Bisphenol A-Related Polymers

| Polymer System | Dianhydride Component | Diamine Component | Tg by DSC (°C) | Reference |

|---|---|---|---|---|

| PI-2 | BTDA | 2a | Not Detected | mdpi.com |

| PI-3 | ODPA | 2a | 275 | mdpi.com |

| PI-4 | 6FDA | 2a | 271 | mdpi.com |

Note: Diamine 2a is a hydrogenated bisphenol A derivative. Tg values illustrate the impact of different dianhydrides on the thermal properties of the resulting polyimides.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polymers derived from this compound, TGA provides vital information about their decomposition temperatures, the amount of volatile components, and the formation of char residue at elevated temperatures.

The thermal stability of polymers is often characterized by the temperature at which a certain percentage of weight loss occurs, typically 5% (T5%) or 10% (T10%), as well as the temperature of the maximum rate of decomposition. Silylation of bisphenol A can influence the thermal stability of the resulting polymers. TGA studies on polyimides synthesized from hydrogenated bisphenol A derivatives show high thermal stability, with no significant thermal decomposition observed before 407 °C in a nitrogen atmosphere. mdpi.com The temperatures for 5% weight loss (T5%) for these polymers in nitrogen were recorded in the range of 419–434 °C, indicating their suitability for high-temperature applications. mdpi.com

Comparing the thermal stability in different atmospheres, such as nitrogen versus air, can also yield important insights. For the aforementioned polyimides, the T5% values in air were slightly lower, ranging from 387–422 °C, which is expected due to oxidative degradation processes. mdpi.com The amount of residual char at high temperatures (e.g., 800 °C) is another key parameter obtained from TGA, which can be indicative of the material's flame retardant characteristics.

The following table summarizes TGA data for representative polyimides containing hydrogenated bisphenol A, highlighting their thermal stability.

Interactive Data Table: TGA Data for Polyimides with Hydrogenated Bisphenol A Moieties | Polymer System | T5% in N2 (°C) | T10% in N2 (°C) | Char Yield at 800°C in N2 (%) | T5% in Air (°C) | T10% in Air (°C) | Reference | |---|---|---|---|---|---| | PI-2 | 434 | 454 | 55 | 422 | 441 | mdpi.com | | PI-3 | 433 | 453 | 55 | 417 | 440 | mdpi.com | | PI-4 | 419 | 443 | 54 | 414 | 434 | mdpi.com | | PI-5 | 424 | 447 | 56 | 387 | 416 | mdpi.com |

Microscopic Techniques for Material Morphology

Scanning Electron Microscopy (SEM) for Surface and Nanostructure Analysis

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of materials. It works by scanning a focused beam of electrons over a sample's surface to produce high-resolution images. In the context of materials derived from this compound, SEM is used to investigate the microstructure, porosity, and dispersion of components in composites and polymer films.

For example, SEM has been employed to evaluate the surface morphology of molecularly imprinted polymer (MIP) films designed for the selective recognition of bisphenol A. mdpi.com The micrographs can clearly reveal significant differences in surface morphology between the imprinted polymers and non-imprinted polymers (NIPs), even when the main chemical network is similar. mdpi.com These analyses show that the presence of the template molecule (BPA) during polymerization can lead to distinct morphological features, such as changes in porosity and surface roughness, which are crucial for the material's binding efficiency. mdpi.com

In polymer composites, SEM is used to examine the internal structure and the interface between the polymer matrix and any fillers. For instance, in nanocomposite fibers, SEM can reveal how nanoparticles are dispersed within the polymer matrix and whether they have a nucleating effect on the polymer's crystalline structure. mdpi.com It can also show the transformation from a lamellar to a fibrillar morphology during processes like high-temperature drawing. mdpi.com The adhesion between fillers and the matrix can also be assessed by observing whether nanoparticles are cleanly pulled out or have polymer traces on their surface. mdpi.com

The table below describes morphological features that can be observed using SEM in the analysis of BPA-related polymers.

Interactive Data Table: Morphological Features Observed by SEM in BPA-Related Polymers

| Material Type | Observed Features | Description | Reference |

|---|---|---|---|

| BPA-Imprinted Polymer Film | Dense Porous Structure | The images revealed a dense porous structure on the surface, with pore sizes influencing the diffusion and binding efficiency of the target molecule. | mdpi.com |

| Non-Imprinted Polymer Film | Smoother Surface | Compared to the imprinted polymer, the NIP showed a less porous and smoother surface morphology. | mdpi.com |

| Nanocomposite Fiber | Fibrillar Morphology | After orientational drawing, the internal structure transformed from a lamellar to a highly aligned fibrillar morphology. | mdpi.com |

Theoretical and Computational Investigations of Bis Trimethylsilyl Bisphenol a Systems

Quantum Chemical Simulations of Molecular Structure and Reactivity

There is no available research detailing quantum chemical simulations performed specifically on Bis(trimethylsilyl)bisphenol A. Consequently, data regarding its optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, and reactivity descriptors derived from these simulations cannot be provided.

Computational Modeling of Reaction Mechanisms and Pathways

Information on the computational modeling of reaction mechanisms and pathways involving this compound is not present in the available literature. Studies elucidating its synthesis, degradation, or participation in polymerization reactions through computational methods have not been identified.

Structure-Property Relationship Predictions in Related Polymeric Systems

While the structure-property relationships of polymers derived from Bisphenol A and its other analogues are well-documented, specific predictions for polymeric systems incorporating this compound are not available. The influence of the trimethylsilyl (B98337) groups on the thermal, mechanical, and optical properties of resulting polymers has not been computationally modeled or reported in the searched scientific literature.

Environmental Transformation Studies Relevant to Silylated Bisphenols Chemical Pathways Focus

Abiotic Degradation Pathways and By-product Characterization

Abiotic degradation processes, including ozonation and photodegradation, play a significant role in the transformation of bisphenol A in the environment. These processes involve complex chemical reactions that break down the parent molecule into various by-products.

Ozonation is a chemical water treatment process that utilizes ozone (O₃) to oxidize and degrade organic pollutants. The degradation of bisphenol A by ozonation can proceed through two primary mechanisms: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals (•OH) formed from the decomposition of ozone in water. The efficiency and pathway of ozonation are influenced by factors such as pH and water matrix.

Under acidic conditions, the direct reaction with ozone is the dominant pathway, while under alkaline conditions, the formation of highly reactive hydroxyl radicals accelerates the degradation process. The reaction of ozone with the phenolic moieties of BPA leads to the formation of various intermediates.

Key Research Findings on BPA Ozonation:

Reaction Kinetics: The ozonation of BPA generally follows pseudo-first-order kinetics. The rate constants are significantly influenced by pH, with higher degradation rates observed at higher pH values due to the enhanced formation of hydroxyl radicals.

Degradation By-products: A variety of by-products have been identified from the ozonation of BPA. The initial attack of ozone or hydroxyl radicals on the aromatic rings leads to the formation of hydroxylated and ring-opened products. Further oxidation can lead to the formation of smaller organic acids and eventually mineralization to carbon dioxide and water.

Table 1: Identified Ozonation By-products of Bisphenol A

| By-product Category | Identified Compounds |

| Hydroxylated Derivatives | Monohydroxy-BPA, Dihydroxy-BPA |

| Ring-Cleavage Products | 2-(2-(4-hydroxyphenyl)propan-2-yl)succinaldehyde, 2-(1-(4-hydroxyphenyl)vinyl)pent-2-enal, 3-formyl-4-(4-hydroxyphenyl)-4-methylpent-2-enoic acid |

| Aromatic Intermediates | 4-(prop-1-en-2-yl)phenol, Hydroquinone, 4-hydroxyacetophenone |

| Low Molecular Weight Acids | Oxalic acid, Formic acid, Acetic acid |

The data in this table is compiled from various studies on BPA ozonation.

Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. The photodegradation of bisphenol A can occur through direct photolysis, where BPA itself absorbs light, and indirect photolysis, which is mediated by other substances present in the water, such as natural organic matter or nitrate ions.

Direct photolysis of BPA is generally a slow process. Indirect photolysis, however, can be a more significant degradation pathway. Photosensitizers can absorb light energy and transfer it to BPA or generate reactive oxygen species, such as hydroxyl radicals and singlet oxygen, which then react with and degrade BPA.

Key Research Findings on BPA Photodegradation:

Influencing Factors: The rate of photodegradation is affected by factors such as the intensity and wavelength of light, pH, and the presence of photosensitizers and quenchers in the water.

Degradation Products: The photodegradation of BPA leads to the formation of a complex mixture of transformation products. The primary reactions involve the cleavage of the isopropylidene bridge and the oxidation of the aromatic rings.

Table 2: Identified Photodegradation Products of Bisphenol A

| Product Category | Identified Compounds |

| Cleavage Products | 4-hydroxyacetophenone, 4-isopropenylphenol |

| Hydroxylated Derivatives | Monohydroxylated BPA |

| Polymerization Products | Dimeric and trimeric products |

| Ring-Cleavage Products | Various aliphatic acids |

The data in this table is based on findings from multiple photodegradation studies of BPA.

Biotic Transformation Mechanisms

The primary biotic transformation pathway for bis(trimethylsilyl)bisphenol A is expected to commence with the hydrolysis of the trimethylsilyl (B98337) groups, yielding bisphenol A. Subsequently, the resulting BPA is subject to microbial degradation.

A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade bisphenol A. nih.govnih.gov These microorganisms utilize BPA as a source of carbon and energy, breaking it down through various metabolic pathways. The efficiency of microbial degradation depends on the specific microbial strains, environmental conditions such as temperature and pH, and the presence of other nutrients. nih.govmdpi.com

The initial steps in the microbial degradation of BPA typically involve the hydroxylation of the aromatic rings, followed by ring cleavage. Different microbial species may employ different enzymatic systems and degradation pathways.

Key Research Findings on Microbial Degradation of BPA:

Degrading Microorganisms: Numerous bacterial strains capable of degrading BPA have been isolated and identified, belonging to genera such as Sphingomonas, Pseudomonas, Cupriavidus, and Bacillus. nih.govnih.gov

Metabolic Pathways: Two main initial metabolic pathways for BPA have been proposed:

Oxidative degradation of the aromatic ring: This involves hydroxylation of the phenyl rings, followed by ortho- or meta-cleavage of the catecholic intermediates.

Cleavage of the isopropylidene bridge: This pathway leads to the formation of 4-hydroxybenzoic acid and other aromatic intermediates.

Identified Metabolites: A number of metabolites have been identified from the microbial degradation of BPA, providing insights into the degradation pathways.

Table 3: Identified Microbial Metabolites of Bisphenol A

| Metabolite | Proposed Pathway |

| 4-Hydroxybenzoic acid | Cleavage of the isopropylidene bridge |

| 4-Hydroxyacetophenone | Cleavage of the isopropylidene bridge |

| 2,2-bis(4-hydroxyphenyl)-1-propanol | Hydroxylation |

| 2,3-bis(4-hydroxyphenyl)-1,2-propanediol | Hydroxylation |

| 4,4'-dihydroxy-α-methylstilbene | Dehydration |

This table summarizes common metabolites identified in various microbial degradation studies of BPA. nih.govresearchgate.net

Q & A

Advanced Research Question

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate physicochemical properties (logP, plasma protein binding) to predict tissue distribution and half-life .

- In Vitro Hepatic Metabolism Assays : Use human liver microsomes to identify phase I/II metabolites (e.g., demethylation or glucuronidation) .

- Biodistribution Studies : Radiolabel the compound (e.g., ¹⁴C-TMS) and track accumulation in adipose tissue or liver via autoradiography .

How can contradictory data on the endocrine activity of this compound be resolved?

Advanced Research Question

Conflicting results often arise from differences in assay sensitivity or exposure duration. Mitigation strategies include:

- Standardized In Vitro Assays : Use OECD-validated methods (e.g., ERα/β binding assays or transcriptional activation in MCF-7 cells) .

- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to identify no-observed-adverse-effect levels (NOAELs) .

- Systematic Reviews : Meta-analyze data while accounting for study design biases (e.g., low-dose vs. high-dose effects) .

What analytical challenges arise in detecting this compound in environmental matrices, and how can they be addressed?

Advanced Research Question

Matrix interference (e.g., from siloxanes or lipids) complicates detection. Solutions include:

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (C18 + ion exchange) to isolate the compound .

- LC-MS/MS Optimization : Use a pentafluorophenyl (PFP) column for separation and monitor transitions like m/z 429 → 213 (quantifier) and m/z 429 → 198 (qualifier) .

- Matrix-Matched Calibration : Prepare standards in blank matrix extracts to correct for ion suppression/enhancement .

How do trimethylsilyl substituents influence the biological activity of this compound compared to BPA?

Advanced Research Question

The TMS groups reduce polarity, increasing lipid solubility and potential bioaccumulation. Key findings:

- Receptor Binding : TMS substitution diminishes estrogen receptor (ER) affinity due to steric hindrance but may enhance binding to membrane-bound GPER .

- Metabolic Stability : TMS groups resist hepatic glucuronidation, prolonging systemic exposure compared to BPA .

- Comparative Toxicity : Use structure-activity relationship (SAR) models to predict endocrine disruption potential relative to BPA, BPS, and BPF .

What epidemiological study designs are optimal for assessing human exposure to this compound?

Advanced Research Question

- Exposure Matrices : Develop job-exposure matrices (JEMs) for occupational settings (e.g., polymer manufacturing) and environmental source tracking (e.g., wastewater effluents) .

- Biomonitoring : Quantify urinary metabolites (e.g., free TMS-BPA or conjugated forms) using LC-MS/MS with enzymatic deconjugation .

- Cohort Studies : Adjust for confounders (e.g., diet, co-exposure to other bisphenols) via multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.